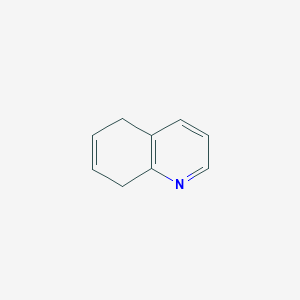

5,8-Dihydro-quinoline

Description

Properties

IUPAC Name |

5,8-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5,7H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIQOUUXCIOJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430716 | |

| Record name | 5,8-DIHYDRO-QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26686-17-9 | |

| Record name | 5,8-DIHYDRO-QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5,8 Dihydro Quinoline and Its Derivatives

Classical and Contemporary Synthetic Approaches to 5,8-Quinolinediones

The 5,8-quinolinedione (B78156) moiety is a key structural feature, and its synthesis is often a crucial step in the preparation of more complex derivatives. mdpi.com Oxidation of quinoline (B57606) precursors, particularly 8-hydroxyquinolines, represents a primary and effective strategy for accessing this dione (B5365651) system. mdpi.com

The direct oxidation of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives is a fundamental method for the synthesis of quinoline-5,8-diones (QD). A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently. One notable approach involves the clean catalytic oxidation of 8-HQ using tert-butyl hydroperoxide (tBuOOH) as the oxidant in the presence of silica-supported iron tetrasulfophthalocyanine (FePcS) catalysts. rsc.orgresearchgate.net

This heterogeneous catalytic system demonstrates how the state of the catalyst and the nature of the support material can significantly influence catalytic activity and selectivity. rsc.orgresearchgate.net Researchers have studied the effects of reaction parameters such as solvent, temperature, and reagent concentrations to optimize the synthesis. Under optimal conditions, this method can achieve yields of the target quinoline-5,8-dione of up to 66%. rsc.orgresearchgate.net The turnover frequency, a measure of catalyst efficiency, was found to vary widely from 215 to 3570 h⁻¹, depending on the specific structure of the catalyst used. rsc.orgresearchgate.net

| Substrate | Oxidant | Catalyst System | Key Findings | Yield |

|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | tert-Butyl hydroperoxide (tBuOOH) | Silica-supported iron tetrasulfophthalocyanine (FePcS–SiO₂) | Catalyst state (monomer vs. dimer) and support type (amorphous vs. mesoporous) influence activity and selectivity. | Up to 66% |

Photo-oxidation offers an alternative, often milder, route to 5,8-quinolinediones from 8-hydroxyquinoline precursors. These reactions typically employ a photosensitizer, molecular oxygen, and a light source to generate the oxidized product. Dye-sensitized photo-oxidation has proven effective for this transformation. researchgate.net

Different photosensitizers have been utilized, with varying degrees of success. For instance, using methylene (B1212753) blue as the photosensitizer for the photo-oxidation of 8-hydroxyquinoline has resulted in yields of 64%-70%. researchgate.net An improved method developed by Cossy and Belotti utilized tetraphenylporphyrin (B126558) (TPP) for the photo-oxygenation of various substituted 8-hydroxyquinolines, achieving yields in the range of 50%-89%. researchgate.net Porphyrins are considered prominent photosensitizers in this context due to their high light absorption coefficients and greater photostability compared to other dyes. researchgate.net

| Substrate | Photosensitizer | Key Features | Reported Yields |

|---|---|---|---|

| 8-Hydroxyquinoline | Methylene Blue | Dye-sensitized photo-oxidation. | 64%-70% |

| Substituted 8-Hydroxyquinolines | Tetraphenylporphyrin (TPP) | Improved method with a highly stable photosensitizer. | 50%-89% |

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, including the core structure of quinolines. These reactions build the ring system in a convergent manner, often with high stereochemical control.

The [4+2]-cycloaddition, or Diels-Alder reaction, and its hetero-variant are cornerstone strategies for synthesizing six-membered rings. The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-established method for forming tetrahydroquinoline derivatives. nih.govresearchgate.net This reaction typically involves the [4+2] cycloaddition of an imine (acting as the azadiene) with an activated alkene or alkyne. nih.govresearchgate.net

While often yielding the fully reduced tetrahydroquinoline, the underlying [4+2] cycloaddition constructs the fundamental bicyclic quinoline framework. Subsequent oxidation can lead to dihydro- or fully aromatic quinoline systems. Variations of the Povarov reaction have been developed to directly yield quinoline derivatives through an integrated cycloaddition-oxidation sequence. nih.gov For example, an iodine-catalyzed version of the Povarov reaction has been reported to produce quinoline derivatives directly from anilines, aldehydes, and activated alkenes. nih.gov Another approach involves a hetero-Diels-Alder reaction between an in-situ generated 1-aryl-2-azadiene and a dienophile in the presence of quinolinquinone, leading to pyridoisoquinolin-diones, which are structurally related fused systems. researchgate.net

Multicomponent reactions (MCRs) have become a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules like quinoline derivatives in a single, atom-economical step. researchgate.netrsc.org These reactions combine three or more starting materials in a one-pot process, offering significant advantages in terms of efficiency, reduced waste, and the ability to generate diverse molecular libraries. rsc.org

The Povarov reaction is a prime example of an MCR used for quinoline synthesis, combining an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. nih.govresearchgate.net Catalysts such as indium(III) chloride (InCl₃) have been shown to effectively promote this one-pot [4+2] cycloaddition, leading to tetrahydroquinoline derivatives in excellent yields. researchgate.net While the direct product is often a tetrahydroquinoline, this MCR strategy provides a rapid entry to the core 5,8-dihydro-quinoline ring system, which can be further functionalized or oxidized. Other MCRs, such as the Pfitzinger reaction, which combines isatin (B1672199) with a carbonyl compound, also provide access to the quinoline core structure, demonstrating the versatility of MCRs in heterocyclic synthesis. nih.gov

Multicomponent Reactions (MCRs) for 5,8-Dihydro-quinoline Scaffold Construction

Strategies Involving Aniline (B41778) and Aromatic Aldehydes

A significant strategy for the synthesis of dihydroquinoline derivatives involves a three-component reaction utilizing anilines, aromatic aldehydes, and a third component, often a 1,3-dicarbonyl compound. nih.govacs.org This method provides an efficient route to complex heterocyclic structures. One notable example is the synthesis of dihydroquinoline embelin (B1684587) derivatives. nih.govacs.org The reaction proceeds through the initial formation of a Knoevenagel adduct between the aldehyde and the dicarbonyl compound. This is followed by a nucleophilic addition of the aniline and a subsequent electrocyclic ring closure to yield the final dihydroquinoline product. nih.govacs.org

The scope of this reaction is broad and influenced by the electronic properties of the substituents on both the aromatic aldehyde and the aniline. Generally, aromatic aldehydes bearing electron-withdrawing groups, such as nitro or ester functionalities, tend to produce higher yields. nih.govacs.org Conversely, the use of anilines substituted with electron-donating groups, like methoxy (B1213986) or dimethylamino groups, also leads to excellent yields. acs.org The reaction conditions can be optimized by using various catalysts, including Lewis acids like AgOTf, and by adjusting solvents and temperature. nih.govacs.org

Table 1: Effect of Substituents on the Synthesis of Dihydroquinoline Embelin Derivatives

| Aldehyde Substituent (Electron Effect) | Aniline Substituent (Electron Effect) | Typical Yield |

|---|---|---|

| 4-Nitro (Withdrawing) | Unsubstituted | High (e.g., 80%) |

| 4-Methyl Ester (Withdrawing) | Unsubstituted | High (e.g., 81%) |

| Halogens (Withdrawing) | Unsubstituted | Moderate to Good (62-74%) |

| 3,4-Dimethyl (Donating) | Unsubstituted | Lower (e.g., 52%) |

| Unsubstituted | 4-Methoxy (Donating) | High (e.g., 80%) |

| Unsubstituted | 3,5-Dimethyl (Donating) | High (e.g., 92%) |

Data synthesized from studies on multicomponent reactions. nih.govacs.org

Dearomative Transformations and Rearrangement Processes

Dearomatization reactions are powerful tools in organic synthesis, enabling the conversion of flat, two-dimensional aromatic compounds into three-dimensional, saturated or partially saturated structures. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net This transformation is crucial for expanding chemical space and accessing novel molecular scaffolds, which is of particular interest in drug discovery. chemrxiv.orgchemrxiv.org When applied to N-heteroarenes like quinolines, these processes yield partially or fully saturated nitrogen heterocycles, which are prominent structural motifs in many pharmaceuticals and natural products. acs.org

Dearomative Dimerization of Quinolines to Dihydroquinoline Intermediates

A specific and intriguing dearomative transformation is the dimerization of quinolines to form dihydroquinoline intermediates. chemrxiv.orgchemrxiv.org This can be achieved through photoinduced single-electron reduction. chemrxiv.orgchemrxiv.org For instance, using polysulfide anion photocatalysis, quinolines can be triggered to undergo dearomative dimerization. chemrxiv.orgchemrxiv.org This process highlights the ability to break the aromaticity of the quinoline ring system to form new carbon-carbon bonds, leading to dimeric structures.

The course of the reaction can be highly dependent on the reaction conditions, particularly the additives used. chemrxiv.orgchemrxiv.org In the presence of a stoichiometric reductant like formate, a complex polyheterocyclic product can be formed. However, when a trialkylamine is used instead, a sequential dimerization and skeletal rearrangement can occur. chemrxiv.orgchemrxiv.org This demonstrates the tunability of the dearomative process, allowing for the selective synthesis of different complex molecules from a common quinoline starting material. chemrxiv.orgchemrxiv.org

Targeted Synthesis of Substituted 5,8-Dihydro-quinoline Derivatives

The functionalization of the 5,8-dihydroquinoline scaffold is essential for modulating its chemical and physical properties. Various synthetic strategies have been developed to introduce a range of substituents at specific positions.

Introduction of Halogen, Alkyl, and Aryl Substituents

The introduction of halogen atoms onto the quinoline ring is a valuable transformation, as halogenated derivatives often serve as key intermediates for further functionalization through cross-coupling reactions. Metal-free protocols have been developed for the regioselective C-H halogenation of 8-substituted quinolines, providing an economical route to these compounds. rsc.org For instance, using trihaloisocyanuric acid as the halogen source allows for the C5-halogenation of various 8-substituted quinolines with high regioselectivity. rsc.org

Aryl and alkyl groups can be introduced via cross-coupling reactions. The Suzuki cross-coupling reaction is a widely used method for forming carbon-carbon bonds. rroij.comscispace.com For example, 5-aryl-8-hydroxyquinoline derivatives can be synthesized from 5-bromo-8-hydroxyquinoline precursors. rroij.comscispace.com This typically requires the protection of the hydroxyl group before the coupling reaction, followed by deprotection. rroij.comscispace.com Similarly, iron-catalyzed cross-coupling reactions can be employed to react heteroaromatic tosylates and phosphates with alkyl Grignard reagents to introduce alkyl substituents. organic-chemistry.org

Strategies for Introducing Amino and Alkoxyl Groups

The introduction of amino groups can be achieved through various methods, including the reduction of nitro groups or through nucleophilic substitution reactions. For example, 5-amino-8-hydroxyquinoline can be prepared by the reduction of 5-nitro-8-hydroxyquinoline using a Pd/C catalyst and hydrazine (B178648) hydrate. google.com Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have also been synthesized and used as ligands in asymmetric catalysis. mdpi.com The Hartwig-Buchwald amination reaction provides an efficient method for coupling amines with aryl halides, and has been used to synthesize 5-(N-substituted-anilino)-8-hydroxyquinolines from the corresponding 5-halo-8-hydroxyquinoline. ias.ac.in

Alkoxyl groups are typically introduced by the alkylation of a corresponding hydroxyl group. For instance, 8-alkoxy-substituted quinaldines can be prepared through the simple alkyl halide substitution of 8-hydroxy-2-methylquinoline in the presence of a base. nih.gov Another approach involves the one-pot, three-component condensation of a ketone, an arylidene malononitrile, and an alcohol in the presence of a sodium alkoxide to yield 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. researchgate.net

Synthesis of Phosphorylated 5,8-Quinolinedione Derivatives

The synthesis of phosphorylated 5,8-quinolinedione derivatives is a more specialized area. The core 5,8-quinolinedione structure is a key pharmacophore found in compounds with a wide range of biological activities. researchgate.netmdpi.comscilit.com These diones can be synthesized through the oxidation of appropriate precursors. For example, 2-substituted-quinoline-8-ols can be treated with sodium chlorate (B79027) in an acidic medium to yield 2-substituted-5,8-quinolinedione derivatives. mdpi.com

The introduction of a phosphate (B84403) group onto the 5,8-quinolinedione scaffold would likely proceed through the phosphorylation of a hydroxyl-substituted derivative. While direct phosphorylation of the quinolinedione is not extensively reported, general methods for phosphorylating hydroxyl groups on aromatic rings are well-established, often involving reaction with a phosphorylating agent like phosphoryl chloride or a protected phosphate derivative in the presence of a base. The development of stable phosphonate (B1237965) mimics, such as non-hydrolyzable phosphoserine (nhpSer) analogues used in protein synthesis, provides insight into creating stable phosphorylated organic molecules. nih.gov The synthesis would first require the introduction of a hydroxyl group onto the quinolinedione ring, which could then be targeted for phosphorylation.

Table 2: Summary of Synthetic Strategies for Substituted 5,8-Dihydroquinolines

| Substituent | General Method | Key Reagents/Catalysts |

|---|---|---|

| Halogen | C-H Halogenation | Trihaloisocyanuric acid |

| Aryl | Suzuki Coupling | Palladium catalyst, Arylboronic acid |

| Alkyl | Iron-catalyzed Coupling | Iron catalyst, Alkyl Grignard reagent |

| Amino | Nitro Group Reduction | Pd/C, Hydrazine hydrate |

| Amino | Hartwig-Buchwald Amination | Palladium catalyst, Phosphine ligand |

| Alkoxyl | O-Alkylation | Alkyl halide, Base |

| Phosphoryl | Hydroxyl Group Phosphorylation | Phosphorylating agent (e.g., POCl₃), Base |

This table summarizes common synthetic approaches discussed in the text.

Generation of Formyl and Hydroxyl Functionalities

The introduction of formyl (–CHO) and hydroxyl (–OH) groups onto the 5,8-dihydroquinoline scaffold is a critical step for creating derivatives with diverse chemical reactivity and potential applications. These functional groups serve as versatile handles for further molecular elaboration, enabling the synthesis of a wide array of more complex molecules. Methodologies for their introduction often adapt established reactions from the broader quinoline chemistry, focusing on either direct functionalization or the transformation of existing substituents.

Hydroxylation of the Dihydroquinoline Core

The generation of hydroxyl functionalities on the dihydroquinoline ring system can be achieved through several synthetic routes, with enzymatic catalysis offering a powerful method for stereoselective synthesis.

Enzymatic cis-Dihydroxylation

A notable method for introducing hydroxyl groups is the toluene (B28343) dioxygenase-catalyzed cis-dihydroxylation of quinolines. This chemoenzymatic approach facilitates the synthesis of cis-dihydrodiols, which are valuable chiral synthons. For instance, the enzymatic dihydroxylation of 2-chloroquinoline (B121035) results in the formation of (+)-(5R,6S)-2-Chloro-5,6-dihydroquinoline-5,6-diol nih.gov. This process demonstrates a direct pathway to hydroxylated dihydroquinoline structures.

Further transformations of these diols can lead to a variety of poly-hydroxylated derivatives. For example, subsequent osmylation and acetylation of the initial cis-dihydrodiol can yield tetraacetoxy compounds, which can then be hydrolyzed to produce tetraols like (–)-(5R,6R,7S,8S)-2-Chloro-5,6,7,8-tetrahydro-5,6,7,8-quinoline tetraol nih.gov.

| Substrate | Reagents/Conditions | Product | Reference |

| 2-Chloroquinoline | Toluene Dioxygenase | (+)-(5R,6S)-2-Chloro-5,6-dihydroquinoline-5,6-diol | nih.gov |

| cis-dihydrodiol (+)-10 | 1. OsO₄ 2. Acetylation | (+)-(5S,6S,7R,8R)-5,6,7,8-Tetraacetoxy-2-chloro-5,6,7,8-tetrahydroquinoline | nih.gov |

| Tetraacetate (–)-44 | NH₃ gas in MeOH | (–)-(5R,6R,7S,8S)-2-Chloro-5,6,7,8-tetrahydro-5,6,7,8-quinoline tetraol | nih.gov |

Formylation Reactions

The introduction of a formyl group onto the aromatic ring of the 5,8-dihydroquinoline system can be accomplished using classical formylation methods that are effective for electron-rich aromatic and heteroaromatic compounds.

Direct Formylation Methods

Methods such as the Vilsmeier-Haack and Reimer-Tiemann reactions are standard procedures for the formylation of aromatic rings, including the quinoline nucleus researchgate.net. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), is particularly effective for formylating electron-rich systems. These electrophilic substitution reactions would be expected to functionalize the benzenoid ring of the 5,8-dihydroquinoline core.

Oxidation of Methyl Substituents

An alternative and widely used strategy for generating a formyl group is the selective oxidation of a methyl group already present on the quinoline ring. This approach is particularly useful when direct formylation is challenging or yields undesirable isomers. A common reagent for this transformation is selenium dioxide (SeO₂). For example, 8-Hydroxy-2-quinolinecarbaldehyde can be prepared via the oxidation of 8-hydroxy-2-methylquinoline using selenium dioxide in a dioxane/water mixture at reflux nih.gov. This method provides a reliable pathway to formyl-substituted quinolines and is applicable to dihydroquinoline precursors bearing methyl groups.

| Method | Typical Reagents | Description | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Electrophilic formylation of the aromatic ring using an in situ generated Vilsmeier reagent. | researchgate.net |

| Reimer-Tiemann | Chloroform, Base | Ortho-formylation of phenolic substrates. Applicable if a hydroxyl group is present on the aromatic ring. | researchgate.net |

| Methyl Group Oxidation | SeO₂, Dioxane/H₂O | Oxidation of a pre-existing methyl group on the ring to a formyl group. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,8 Dihydro Quinoline Compounds

Vibrational Spectroscopy

Raman Spectroscopy for Structural Features

The Raman spectrum of 5,8-dihydroquinoline is expected to be dominated by bands arising from the vibrations of the aromatic pyridine (B92270) ring and the partially saturated carbocyclic ring. Key vibrational modes would include:

Aromatic C=C Stretching: Strong bands are anticipated in the 1500-1650 cm⁻¹ region, characteristic of the C=C stretching vibrations within the pyridine ring. The exact positions of these bands can be influenced by substituent effects.

C-H Stretching: Aromatic C-H stretching vibrations are expected to produce signals above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dihydro portion of the molecule would appear in the 2800-3000 cm⁻¹ range.

Ring Breathing Modes: The pyridine ring will exhibit a characteristic "ring breathing" mode, a symmetric radial expansion and contraction of the ring, which typically appears as a strong and sharp band in the 990-1050 cm⁻¹ region.

CH₂ Bending/Scissoring: The methylene (B1212753) groups in the 5 and 8 positions will give rise to bending or scissoring vibrations, which are typically observed in the 1400-1470 cm⁻¹ range.

Computational studies, such as those employing Density Functional Theory (DFT), on related quinoline (B57606) derivatives have shown good correlation with experimental Raman spectra and can be a valuable tool in assigning the vibrational modes of 5,8-dihydroquinoline. For instance, studies on 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid have utilized quantum chemical calculations to assign harmonic vibrational frequencies.

Table 1: Predicted Characteristic Raman Bands for 5,8-Dihydroquinoline

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| Aromatic C=C Stretch | 1500 - 1650 |

| CH₂ Bending/Scissoring | 1400 - 1470 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For 5,8-dihydroquinoline (C₉H₁₁N), the molecular weight is 133.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 133.

The fragmentation of 5,8-dihydroquinoline is expected to be influenced by the stability of the aromatic pyridine ring and the fragmentation pathways available to the dihydro-aromatic portion. While the specific mass spectrum for 5,8-dihydroquinoline is not widely published, data from its isomer, 5,6,7,8-tetrahydroquinoline (B84679), can provide valuable insights into its likely fragmentation behavior. The mass spectrum of 5,6,7,8-tetrahydroquinoline shows a prominent molecular ion peak, and its fragmentation is characterized by the loss of hydrogen and small hydrocarbon fragments from the saturated ring.

A plausible fragmentation pathway for 5,8-dihydroquinoline under EI conditions would involve:

Initial Ionization: Formation of the molecular ion, [C₉H₁₁N]⁺˙, at m/z = 133.

Loss of a Hydrogen Radical: A common initial fragmentation step for cyclic amines is the loss of a hydrogen radical to form a stable even-electron ion, [M-H]⁺, at m/z = 132.

Retro-Diels-Alder (RDA) Reaction: The partially saturated ring in 5,8-dihydroquinoline could potentially undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral molecule of ethene (C₂H₄, 28 Da). This would result in a fragment ion at m/z = 105.

Loss of Larger Fragments: Subsequent fragmentation could involve the loss of other small neutral molecules or radicals from the non-aromatic ring, leading to a series of smaller fragment ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 5,8-Dihydroquinoline

| m/z | Proposed Fragment |

|---|---|

| 133 | [C₉H₁₁N]⁺˙ (Molecular Ion) |

| 132 | [C₉H₁₀N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The UV-Vis spectrum of 5,8-dihydroquinoline is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic pyridine ring.

The partial saturation of the carbocyclic ring in 5,8-dihydroquinoline disrupts the full aromaticity of a quinoline system. This will have a significant impact on the electronic transitions compared to the parent quinoline molecule. The conjugation is limited to the pyridine ring, which will result in absorption maxima at shorter wavelengths (a hypsochromic or blue shift) compared to quinoline.

The expected electronic transitions are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For the pyridine ring system, multiple π → π* transitions are expected.

n → π Transitions:* This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The UV-Vis spectrum of quinoline in a non-polar solvent shows a characteristic absorption band around 313 nm. nih.gov For 5,8-dihydroquinoline, due to the reduced conjugation, the main absorption bands are expected to be shifted to lower wavelengths. The exact position of the absorption maxima can be influenced by the solvent polarity. In polar solvents, n → π* transitions typically undergo a blue shift, while π → π* transitions may experience a red shift.

Table 3: Predicted UV-Vis Absorption Data for 5,8-Dihydroquinoline

| Electronic Transition | Predicted λₘₐₓ (nm) Range | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200 - 280 | High |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of the parent 5,8-dihydroquinoline has not been reported, numerous crystal structures of its derivatives have been elucidated, providing a clear picture of the core's geometry.

These studies reveal that the 5,8-dihydroquinoline scaffold consists of a planar pyridine ring fused to a partially saturated six-membered carbocyclic ring. The conformation of the dihydro ring can vary depending on the substituents, but it often adopts a distorted boat or half-chair conformation to relieve steric strain.

Key structural parameters that can be determined from X-ray crystallography include:

Bond Lengths and Angles: Precise measurements of the C-C, C=C, C-N, and C-H bond lengths and the angles between them confirm the hybridization of the atoms and the strain within the ring system.

Torsion Angles: These define the conformation of the non-aromatic ring.

Intermolecular Interactions: In the solid state, molecules of 5,8-dihydroquinoline derivatives can interact through various forces such as hydrogen bonding (if suitable functional groups are present), π-π stacking of the aromatic rings, and van der Waals forces. These interactions dictate the crystal packing.

For example, a study on a novel dihydroquinoline derivative reported its structural elucidation by single-crystal X-ray diffraction, providing detailed information on its molecular geometry and intermolecular interactions. researchgate.net

Table 4: Representative Crystallographic Data for a Dihydroquinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

Note: The data in this table is representative of a dihydroquinoline derivative and not 5,8-dihydroquinoline itself.

Based on a comprehensive search of available scientific literature, there is a notable lack of specific computational and theoretical chemistry research focused solely on the chemical compound 5,8-Dihydro-quinoline .

The existing body of research in this area is concentrated on related but structurally distinct molecules, such as:

Quinoline and its various substituted derivatives: Studies often explore the electronic and structural properties of the fully aromatic quinoline ring system or derivatives with functional groups at various positions (e.g., 8-hydroxyquinoline (B1678124), 5,7-diiodo-8-hydroxyquinoline).

5,8-Quinolinedione (B78156) and its derivatives: A significant amount of computational research, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, has been performed on 5,8-quinolinedione derivatives. These compounds feature a quinone structure with two carbonyl groups at the 5 and 8 positions, which imparts fundamentally different electronic properties compared to 5,8-Dihydro-quinoline.

Other Dihydroquinoline Isomers: Research is available for other isomers such as 1,2-dihydroquinolines and 1,4-dihydroquinolines, but these differ in the location of the saturated bonds within the ring system.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for 5,8-Dihydro-quinoline, as the specific data for its geometry optimization, frontier molecular orbitals, molecular electrostatic potential, natural bond orbitals, thermochemical parameters, and QSAR/QSPR studies are not present in the available literature.

Providing an analysis based on the aforementioned related compounds would not accurately represent the specific properties of 5,8-Dihydro-quinoline and would violate the instruction to focus solely on the target compound.

Computational and Theoretical Chemistry Approaches in 5,8 Dihydro Quinoline Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Correlation of Molecular Descriptors with Experimental Data

Molecular descriptors are numerical values that characterize the properties of a molecule. In computational chemistry, these descriptors can be calculated from the molecular structure and are used to establish relationships between the structure and its experimental properties. This is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For quinoline (B57606) derivatives, a range of molecular descriptors are calculated using methods like Density Functional Theory (DFT). dergipark.org.tr These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), which provide insight into the molecule's reactivity and electronic behavior.

Thermodynamic Descriptors: Including entropy and heat capacity, which are crucial for understanding the molecule's stability and behavior at different temperatures.

Topological Descriptors: These relate to the molecule's connectivity and shape.

Researchers correlate these calculated descriptors with experimentally determined data, such as biological activity or physical properties. dergipark.org.tr For instance, the inhibitory activity of a series of quinoline derivatives against a biological target can be statistically correlated with descriptors like the lowest unoccupied molecular orbital energy (ELUMO) or molar refractivity. researchgate.net These correlations help in understanding the structural features that govern a specific experimental outcome.

Illustrative Data Table: Types of Molecular Descriptors

| Descriptor Category | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy Gap, Polarizability | Reactivity, Electronic Transitions, Stability |

| Steric | Molecular Volume, Surface Area | Molecular Size, Interaction Potential |

| Topological | Wiener Index, Randić Index | Molecular Branching and Connectivity |

| Thermodynamic | Enthalpy of Formation, Entropy | Stability, Spontaneity of Reactions |

Development of Predictive Models for 5,8-Dihydro-quinoline Properties

The development of predictive models is a primary goal of QSAR and QSPR studies. Once a statistically significant correlation between molecular descriptors and experimental data is established, a mathematical model can be built. These models are invaluable for predicting the properties of new, unsynthesized molecules, thereby guiding experimental work and accelerating the discovery process. dergipark.org.tr

For heterocyclic compounds, various statistical methods are employed to create these models:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable (e.g., biological activity) to a set of independent variables (molecular descriptors).

Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large or when they are correlated.

Machine Learning Algorithms: Methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and property. researchgate.net

In the context of quinoline derivatives, QSAR models have been successfully developed to predict anticancer and anti-inflammatory activities. dergipark.org.tr For 5,8-Dihydro-quinoline, such models could predict properties like solubility, toxicity, or receptor binding affinity based on its calculated molecular descriptors, even before the compound is synthesized. The reliability of these models is assessed through rigorous validation techniques, including cross-validation and the use of external test sets. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations often focus on static, optimized molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, and binding to biological targets. chemrevlett.com

For nitrogen-containing heterocyclic compounds, MD simulations are used to:

Study Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can understand how the solvent influences the molecule's conformation and properties.

Investigate Ligand-Receptor Interactions: MD simulations are crucial in drug discovery for studying how a molecule like a quinoline derivative binds to a protein's active site. These simulations can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the free energy of binding.

Explore Conformational Flexibility: Molecules are not rigid. MD simulations can map the accessible conformations of a molecule and the energy barriers between them, which is critical for understanding its function.

Recent advancements have combined MD simulations with quantum chemical calculations to study how structural fluctuations and dynamics can impact properties like non-linear optical responses. acs.org

Non-Linear Optical (NLO) Properties and Material Science Applications

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. These materials have applications in technologies like optical computing, data storage, and frequency conversion. acs.orgnasa.gov Organic molecules with extended π-electron systems, such as certain quinoline derivatives, are promising candidates for NLO materials.

Computational chemistry is a key tool for predicting and understanding the NLO properties of molecules. The key parameters, the first hyperpolarizability (β) and second hyperpolarizability (γ), can be calculated using quantum mechanical methods. nasa.gov The finite-field method, implemented within DFT or other quantum chemical approaches, is commonly used for this purpose. nasa.gov

Theoretical studies on organic molecules focus on understanding the structure-property relationships that lead to high NLO responses. This includes investigating the role of:

Electron Donor-Acceptor Groups: The strategic placement of electron-donating and electron-accepting substituents on the π-conjugated system can significantly enhance NLO properties.

π-Conjugation Length: The extent of the delocalized electron system is a critical factor.

Intramolecular Charge Transfer (ICT): The NLO response is often related to the charge transfer between different parts of the molecule upon electronic excitation.

Computational screening can efficiently identify promising candidate molecules with large hyperpolarizabilities, guiding the synthesis of new materials for optical applications. mdpi.com

Computational Investigation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic parameters, which can be used to confirm or elucidate the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination, and the accurate prediction of 1H and 13C chemical shifts is a significant area of computational research.

Density Functional Theory (DFT) is the most common method for calculating NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is typically employed to compute the isotropic magnetic shielding tensors, from which the chemical shifts are derived. nih.gov

For quinoline derivatives and related compounds, DFT calculations have shown good agreement between calculated and experimental NMR spectra. researchgate.net This synergy between computation and experiment is powerful for:

Structure Verification: Confirming that the synthesized molecule matches the expected structure.

Stereochemical Assignment: Helping to distinguish between different isomers or conformers of a molecule.

Understanding Substituent Effects: Investigating how the addition of different functional groups to the quinoline scaffold influences the chemical shifts of the core atoms.

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov

Illustrative Data Table: Predicted vs. Experimental Data Correlation

| Spectroscopic Parameter | Computational Method | Typical Correlation (R²) with Experiment |

|---|---|---|

| 13C NMR Chemical Shifts | DFT (GIAO) | > 0.99 |

| 1H NMR Chemical Shifts | DFT (GIAO) | > 0.99 |

| Vibrational Frequencies (IR/Raman) | DFT | Good agreement after scaling |

Reactivity and Mechanistic Investigations of 5,8 Dihydro Quinoline

Redox Reactivity of 5,8-Quinolinediones

The quinone moiety within the 5,8-quinolinedione (B78156) structure is redox-active, capable of participating in electron transfer processes. researchgate.net This reactivity is central to the biological activities of natural products containing this scaffold, such as streptonigrin, where the 5,8-quinolinedione unit is a key fragment for its bioactivity. mdpi.com The redox behavior combines the properties of chelate ring formation with the oxidation-reduction characteristics typical of hydroquinones. uni.edu

Single-Electron Transfer (SET) Mechanisms

The reaction of 5,8-quinolinedione derivatives with certain nucleophiles proceeds via a single-electron transfer (SET) mechanism. researchgate.net When quinoline-5,8-dione derivatives, such as 2-methyl-5,8-dioxo-5,8-dihydroquinoline-7-amine and N-(2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide, are treated with charged, three-coordinated phosphorus nucleophiles, an SET event occurs. researchgate.net This transfer results in the formation of a semiquinone-type radical anion, which can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net The unresolved EPR spectra for these radical anions show an isotropic G value of approximately 2.0039, confirming the presence of the semiquinone species. researchgate.net This SET pathway is a common reactivity pattern for quinones interacting with suitable electron donors. researchgate.netnih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to characterize the redox properties of quinoline (B57606) derivatives. mdpi.comnih.gov These studies provide data on oxidation and reduction potentials, which correlate with the molecular structure of the compounds. mdpi.com For instance, the presence of hydroxyl or dimethylamino groups on the quinoline ring influences the electron density and, consequently, the electrochemical behavior. mdpi.com

Cyclic voltammetry of 8-hydroxyquinoline (B1678124) derivatives reveals their oxidation properties. mdpi.comnih.gov The electrochemical characterization of 8-hydroxyquinoline-5-sulphonate shows an oxidation wave at 0.62 V versus a Saturated Calomel Electrode (SCE). researchgate.net The proposed mechanism involves an initial reversible one-electron oxidation of the ligand. researchgate.net Studies on various quinolinecarbaldehydes have determined specific oxidation potentials, demonstrating the influence of substituents on redox activity. mdpi.com

Table 1: Oxidation Potentials of Selected Quinolinecarbaldehyde Derivatives

| Compound | E1 (V) | E2 (V) |

|---|---|---|

| 8-hydroxy-2-methylquinoline-5-carbaldehyde | 1.349 | 1.637 |

| 6-(dimethylamino)quinoline-5-carbaldehyde | 1.276 | 1.662 |

| 6-(dimethylamino)-2-methylquinoline-5-carbaldehyde | 1.385 | 1.765 |

Data sourced from electrochemical studies using cyclic voltammetry. mdpi.com

Nucleophilic Addition Reactions

The electrophilic nature of the carbon atoms in the quinone ring of 5,8-quinolinediones makes them susceptible to nucleophilic addition reactions. youtube.comyoutube.com This is a characteristic reaction of carbonyl compounds where a nucleophile attacks the partially positive carbonyl carbon. youtube.com

Reactions with Phosphorous Nucleophiles

The reaction between quinoline-5,8-dione derivatives and charged phosphorus nucleophiles demonstrates a clear SET mechanism. researchgate.net Specifically, compounds like 2-methyl-5,8-dioxo-5,8-dihydroquinoline-7-amine react with metal diorganophosphides. researchgate.net This interaction leads to the formation of a semiquinone radical anion and phosphorus-centered radicals. researchgate.net The resulting phosphorus radicals subsequently dimerize to form products with a stable P-P bond in yields up to 88%. researchgate.net In contrast, neutral phosphorus nucleophiles react with the same quinones to yield exclusively O-phosphorylated products. researchgate.net

Table 2: Reaction of Quinoline-5,8-diones with Phosphorus Nucleophiles

| Quinoline Derivative | Nucleophile Type | Key Intermediate | Final Product Type |

|---|---|---|---|

| 2a or 2b | Charged (e.g., Metal diorganophosphides) | Semiquinone radical anion, P-centered radical | P-P bond-containing dimers |

| 2a or 2b | Neutral | Not specified | O-phosphorylated products |

Based on the findings from Nycz et al. (2012). researchgate.net

Reactions with Sulfhydryl and Amine Nucleophiles

The quinone moiety is reactive towards soft nucleophiles like thiols (sulfhydryl groups) and amines. thermofisher.comrsc.org Maleimide groups, for example, react specifically with sulfhydryl groups under mild pH conditions (6.5-7.5) to form stable thioether linkages. thermofisher.com This reactivity is harnessed in bioconjugation chemistry. thermofisher.com

Amine nucleophiles also react with disulfide bonds and other electrophilic centers. rsc.org In the context of quinones, the addition of amines is a well-established reaction. The reaction of primary and secondary amines with electrophiles can proceed through direct nucleophilic attack. rsc.org Thiol-to-amine cyclization reactions, where a thiol and an amine react with a bis-electrophile, demonstrate the high nucleophilicity of thiols compared to amines, often resulting in the thiol reacting first. nih.govnih.gov While specific studies detailing the reaction of sulfhydryl and amine nucleophiles with 5,8-dihydroquinoline were not predominant in the reviewed literature, the general reactivity of quinones suggests they are susceptible to Michael-type addition reactions with these nucleophiles.

Electrophilic Substitution Reactions

Electrophilic substitution on the quinoline ring system is a key reaction for its functionalization. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is deactivated towards electrophilic attack. arsdcollege.ac.ingcwgandhinagar.comgraduatecollege.ac.in Consequently, electrophilic substitution reactions such as nitration, halogenation, and sulphonation occur preferentially on the benzene (B151609) ring. arsdcollege.ac.ingcwgandhinagar.com

The substitution primarily takes place at the C5 and C8 positions. arsdcollege.ac.ingcwgandhinagar.comquimicaorganica.org The preference for these positions is explained by the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction. quimicaorganica.org Attack at positions 5 or 8 allows for the formation of a resonance structure that preserves the aromaticity of the adjacent pyridine ring, which is not possible for attack at positions 6 or 7. quimicaorganica.org Reaction conditions can sometimes influence the product distribution; for example, the sulphonation of quinoline yields quinoline-8-sulphonic acid at 220°C, but at 300°C, the main product becomes quinoline-6-sulphonic acid. gcwgandhinagar.com

Table 3: Products of Electrophilic Substitution on Quinoline

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | 5-Nitroquinoline and 8-Nitroquinoline |

| Sulphonation (220°C) | H₂SO₄ | Quinoline-8-sulphonic acid |

| Sulphonation (300°C) | H₂SO₄ | Quinoline-6-sulphonic acid |

| Halogenation | e.g., Br₂/CCl₄ | 5-Bromoquinoline and 8-Bromoquinoline |

Information compiled from general quinoline chemistry. arsdcollege.ac.ingcwgandhinagar.com

Radical Reactions and Pathways

While specific studies on the radical reactions of 5,8-Dihydroquinoline are not extensively documented in the current body of scientific literature, the reactivity of the broader quinoline family provides a framework for predicting its behavior. The presence of both an aromatic ring and a partially saturated heterocyclic ring in 5,8-Dihydroquinoline suggests that it can participate in a variety of radical-mediated transformations.

The initiation of radical reactions involving 5,8-Dihydroquinoline would likely occur at several key positions. The benzylic C-5 and C-8 positions are susceptible to hydrogen abstraction by radical initiators, leading to the formation of a stabilized radical intermediate. The nitrogen atom, with its lone pair of electrons, can also be a site for radical attack, particularly in the presence of oxidizing radicals. Furthermore, the electron-rich aromatic portion of the molecule can undergo addition reactions with electrophilic radicals.

Once formed, the 5,8-Dihydroquinoline radical can undergo several subsequent reactions. These include:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, propagating the radical chain.

Addition to Unsaturated Systems: The radical can add to double or triple bonds, leading to the formation of larger, more complex molecules.

Cyclization: Intramolecular cyclization may occur if a suitable unsaturated moiety is present elsewhere in the molecule or in a substituent.

Oxidation/Reduction: The radical can be oxidized to a cation or reduced to an anion, depending on the reaction conditions and the nature of the radical.

The specific pathways and products of these reactions would be highly dependent on the reaction conditions, including the type of radical initiator used, the solvent, and the temperature. For instance, in the presence of oxygen, peroxide radicals could be formed, leading to oxidative degradation of the molecule.

Table 1: Plausible Radical-Mediated Transformations of 5,8-Dihydroquinoline

| Reaction Type | Initiating Radical | Potential Intermediate | Potential Product(s) | Notes |

|---|---|---|---|---|

| Hydrogen Abstraction | Hydroxyl radical (•OH) | 5,8-Dihydroquinolinyl radical | Quinoline, Hydroxylated derivatives | Oxidative conditions can lead to aromatization. |

| Addition | Alkyl radical (R•) | Alkyl-adduct radical | Substituted 5,8-Dihydroquinolines | The position of addition would depend on the nature of the alkyl radical. |

| Electron Transfer | One-electron oxidant (e.g., SO4•−) | 5,8-Dihydroquinoline radical cation | Quinoline, Dimeric products | Can lead to polymerization or aromatization. |

Biodegradation Mechanisms and Environmental Transformation Studies

The environmental fate of quinoline and its derivatives is of significant interest due to their presence in industrial wastewater and their potential for environmental persistence. While specific biodegradation studies on 5,8-Dihydroquinoline are limited, the extensive research on the microbial degradation of the quinoline scaffold provides a strong basis for understanding its potential environmental transformation.

The microbial degradation of quinoline has been extensively studied, with several bacterial strains, primarily from the genera Pseudomonas, Rhodococcus, and Burkholderia, demonstrating the ability to utilize quinoline as a sole source of carbon and energy. Two primary aerobic degradation pathways have been elucidated: the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway.

In the 8-hydroxycoumarin pathway , the initial step is the hydroxylation of quinoline at the C-2 position to form 2-hydroxyquinoline (B72897) (which exists in tautomeric equilibrium with 2-quinolinone). This is followed by a second hydroxylation at the C-8 position to yield 2,8-dihydroxyquinoline. Subsequent cleavage of the heterocyclic ring leads to the formation of 8-hydroxycoumarin, which is further metabolized through intermediates of the central carbon metabolism.

The 5,6-dihydroxy-2(1H)-quinolinone pathway begins with the hydroxylation of 2-quinolinone at the C-5 and C-6 positions, forming 5,6-dihydroxy-2(1H)-quinolinone. The aromatic ring is then cleaved, and the resulting intermediates are funneled into central metabolic pathways.

Given the structure of 5,8-Dihydroquinoline, it is plausible that its biodegradation would proceed through analogous intermediates. The presence of the existing dihydro nature of one of the rings might influence the initial enzymatic attacks. It is conceivable that dehydrogenation to quinoline could be a preliminary step, followed by entry into one of the established degradation pathways. Alternatively, direct enzymatic attack on the 5,8-Dihydroquinoline structure could occur, potentially initiated by hydroxylation at positions other than those seen in quinoline degradation.

Table 2: Key Enzymes and Intermediates in Known Quinoline Biodegradation Pathways

| Pathway | Key Enzyme(s) | Initial Intermediate(s) | Subsequent Intermediate(s) | Degrading Microorganism(s) |

|---|---|---|---|---|

| 8-Hydroxycoumarin Pathway | Quinoline 2-oxidoreductase | 2-Hydroxyquinoline (2-Quinolinone) | 2,8-Dihydroxyquinoline, 8-Hydroxycoumarin | Pseudomonas sp., Rhodococcus sp. |

| 5,6-Dihydroxy-2(1H)-quinolinone Pathway | Quinoline-4-carboxylic acid 2-oxidoreductase | 2-Quinolinone | 5,6-Dihydroxy-2(1H)-quinolinone | Comamonas sp. |

Polymerization Processes and Materials Formation

The dihydroquinoline scaffold is a versatile building block in the synthesis of functional materials and polymers. While direct polymerization of 5,8-Dihydroquinoline itself is not widely reported, the reactivity of the dihydroquinoline ring system suggests its potential as a monomer or a precursor in various polymerization reactions.

One potential route to polymerization is through ring-opening polymerization (ROP) of a derivatized 5,8-Dihydroquinoline. Functionalization of the nitrogen atom or the aromatic ring could introduce polymerizable groups, allowing for the formation of linear polymers with the dihydroquinoline moiety as a repeating unit in the backbone or as a pendant group.

Another approach could involve polycondensation reactions. Bifunctional derivatives of 5,8-Dihydroquinoline, for example, those containing carboxylic acid, amine, or hydroxyl groups on the aromatic ring, could be condensed with other suitable monomers to form polyesters, polyamides, or polyethers. The resulting polymers would incorporate the unique electronic and structural properties of the dihydroquinoline unit.

Furthermore, the dihydroquinoline structure can be a key component in the formation of specialty polymers and materials. For instance, derivatives of dihydroquinoline have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, highlighting the interaction of this scaffold with biological macromolecules. This suggests the potential for designing 5,8-Dihydroquinoline-based monomers that can influence the assembly and properties of biopolymers or synthetic polymers for biomedical applications.

Table 3: Potential Polymerization Approaches Involving 5,8-Dihydroquinoline Derivatives

| Polymerization Method | Required Monomer Functionalization | Potential Polymer Type | Potential Applications |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Strained ring system or lactam/lactone functionality | Polyamide, Polyester | Biomedical materials, engineering plastics |

| Polycondensation | Two reactive functional groups (e.g., -COOH, -NH2, -OH) | Polyamide, Polyester, Polyether | High-performance polymers, functional materials |

| Addition Polymerization | Vinyl or other unsaturated group | Polyvinyl-type polymers | Specialty polymers, electronic materials |

Structure Activity Relationship Sar Studies of 5,8 Dihydro Quinoline Derivatives

Impact of Substituents on Molecular Interactions and Reactivity

Research on quinoline-5,8-dione derivatives, the oxidized counterparts of 5,8-dihydro-quinolines, has provided significant insights into the role of substituents at various positions. The bioactivity of these compounds is highly dependent on the nature of the groups at the C-2, C-6, and C-7 positions mdpi.com.

C-2 Position: Modifications at the C-2 position have been shown to influence the interaction of these molecules with enzymes. For instance, the introduction of a methyl group at this position in 6,7-dichloro-5,8-quinolinedione was found to affect its biological activity mdpi.com. Further studies on 6,7-dichloro-5,8-quinolinedione derivatives revealed that the enzymatic conversion rates by DT-diaphorase (NQO1) are dependent on the type of substituent at the C-2 position. The introduction of hydroxyl or formyl groups at C-2 can create additional nucleophilic regions in the molecule mdpi.com. Molecular docking studies have suggested that substituents at the C-2 position can lead to additional hydrogen bonding interactions with the active site of NQO1 mdpi.com. Specifically, a hydroxyl group at C-2 can form a hydrogen bond with tyrosine residues in the enzyme's active site mdpi.com.

C-6 and C-7 Positions: The C-6 and C-7 positions are also critical for modulating biological activity. The introduction of amine or alkoxyl groups at these positions in the quinoline-5,8-dione scaffold has been shown to increase cytotoxicity against various cancer cell lines mdpi.com. Halogen atoms at these positions also play a role, with chloro-substituted compounds exhibiting higher activity than their bromo-substituted counterparts in some studies mdpi.com. In the context of NQO1 inhibition, small substituents like amino groups at the C-6 or C-7 positions of the quinoline-5,8-dione moiety have been found to favorably impact binding to the enzyme's active site nih.gov. The design of novel amino-quinoline-5,8-dione derivatives with different alkyl- or aryl-amino fragments at the C-6 or C-7 position has led to compounds with potent antiproliferative activities nih.govnih.gov.

The electronic nature of the substituents significantly impacts the reactivity of the 5,8-dihydro-quinoline core. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution within the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack and its interaction with biological targets.

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro groups or halogens, decrease the electron density of the aromatic system. This generally makes the molecule more electrophilic and can enhance its reactivity towards nucleophiles studypug.com. In the synthesis of dihydroquinoline embelin (B1684587) derivatives, the use of aromatic aldehydes bearing EWGs like a 4-nitro group led to higher reaction yields, suggesting that these groups facilitate the initial steps of the reaction nih.gov.

Electron-Donating Groups (EDGs): EDGs, such as methoxy (B1213986) or amino groups, increase the electron density of the aromatic rings. This can enhance the nucleophilicity of the molecule and stabilize positively charged intermediates studypug.com. In the context of C-H functionalization of quinolines, better yields were often obtained with EWGs than EDGs, indicating that the electronic properties of the substituents are highly influential in these reactions nih.gov. A stronger electron-donating group can promote certain reactions like hydrogenolysis, while a stronger electron-withdrawing group may favor hydrogenation nih.gov.

The following table summarizes the general effects of substituent groups on the reactivity of the quinoline (B57606) scaffold.

| Substituent Type | Position(s) | General Effect on Reactivity |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | C-2, C-6, C-7 | Increases electrophilicity, may enhance susceptibility to nucleophilic attack. |

| Electron-Donating (e.g., -OCH₃, -NH₂) | C-6, C-7 | Increases nucleophilicity, may stabilize cationic intermediates. |

| Halogens (e.g., -Cl, -Br) | C-6, C-7 | Can exhibit both inductive electron-withdrawing and resonance electron-donating effects, influencing activity. |

| Small polar groups (e.g., -OH, -NH₂) | C-2, C-6, C-7 | Can participate in hydrogen bonding with biological targets. |

Scaffold Design Principles for Modulating Chemical Reactivity

The design of the molecular scaffold is a fundamental aspect of medicinal chemistry, aiming to optimize the desired chemical and biological properties. For 5,8-dihydro-quinoline derivatives, several principles can be applied to modulate their chemical reactivity.

The concept of "scaffold hopping" can also be employed to discover novel core structures that retain the key pharmacophoric features of a known active compound while having different physicochemical properties uj.edu.pl. This can be a valuable strategy to overcome issues with toxicity or metabolic instability of an existing scaffold.

Mechanistic Insights into Biological Target Interactions (without clinical data)

The biological activity of 5,8-dihydro-quinoline derivatives is a result of their specific interactions with molecular targets. Understanding these interactions at a mechanistic level is crucial for rational drug design.

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme that is often overexpressed in cancer cells. Certain quinone-containing compounds can act as substrates for NQO1, leading to a two-electron reduction to the hydroquinone. This process can generate reactive oxygen species (ROS), leading to cellular damage.

Derivatives of 5,8-quinolinedione (B78156) have been identified as good substrates for the NQO1 enzyme mdpi.comnih.gov. The enzymatic conversion rates are dependent on the substituents on the quinoline-5,8-dione scaffold mdpi.com. Molecular docking studies have provided insights into the binding of these compounds to the NQO1 active site. The interactions are typically a combination of hydrogen bonds and hydrophobic interactions mdpi.com. For example, the formyl group at the C-8 position of 6,7-dichloro-5,8-quinolinedione can form a hydrogen bond with a tyrosine residue in the active site mdpi.com. Substituents at the C-2 position can also form hydrogen bonds with other residues, such as another tyrosine mdpi.com. The presence of a methyl group at the C-2 position of the 5,8-quinolinedione moiety can lead to hydrophobic interactions with the FAD cofactor of the enzyme mdpi.com.

The following table outlines the key interactions observed between 5,8-quinolinedione derivatives and the NQO1 active site.

| Substituent/Moiety | Position | Type of Interaction | Interacting Residue/Component |

| Formyl group | C-8 | Hydrogen Bond | Tyrosine (TYR126) |

| Nitrogen atom | N-1 | Hydrogen Bond | Tyrosine (TYR126) |

| Methyl group | C-2 | Hydrophobic Interaction | FAD cofactor |

| General Scaffold | - | Hydrophobic Interactions | Phenylalanine (PHE178), Tyrosine (TYR128) |

Sphingosine (B13886) kinases (SphKs) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration. The overexpression of SphKs has been observed in various cancers, making them an attractive target for anticancer drug development mdpi.comnih.gov.

Recently, quinoline-5,8-dione-based compounds have been identified as inhibitors of both SphK1 and SphK2 mdpi.comnih.gov. The design of these inhibitors often involves a polar quinoline core linked to a lipophilic chain, mimicking the structure of the natural substrate, sphingosine nih.gov. The binding of these inhibitors to the active site of SphK is thought to involve interactions with the lipid-binding pocket of the enzyme.

To improve binding affinity, structural fragments from known SphK inhibitors can be incorporated into the quinoline-5,8-dione scaffold to promote hydrogen bonding within the binding site mdpi.comnih.gov. Molecular modeling studies have shown that these constructs can achieve favorable docking scores and low binding energies mdpi.com. The inhibition mechanism is likely competitive, with the inhibitor binding to the same site as the sphingosine substrate.

Modulating Biological Pathways (e.g., Oxidative Stress)

The 5,8-dihydro-quinoline scaffold is structurally related to hydroquinone. The presence of the dihydroxy group in the para position within its core structure endows these derivatives with the ability to participate in redox cycling and modulate biological pathways associated with oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com Derivatives of the broader quinoline family have been extensively studied for their antioxidant properties and their capacity to mitigate the cellular damage caused by ROS.

Research into various quinoline derivatives has established clear structure-activity relationships for their antioxidant effects. The antioxidant capacity is often attributed to their ability to scavenge free radicals. For instance, studies on 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives demonstrated that compounds possessing phenolic hydroxyl groups exhibit the highest antioxidant activity. researchgate.net This is further supported by the observation that a catechol group plays a key role in enhancing the radical-scavenging activity of natural antioxidants. researchgate.net

Similarly, the introduction of fatty acid chains into polyhydroquinoline (PHQ) cores has been shown to contribute positively to their antioxidant effect. In a study evaluating fatty PHQs, a derivative combining an oleyl alcohol chain and a 2-nitrobenzaldehyde (B1664092) substituent showed antioxidant activity comparable to standards like butylated hydroxytoluene (BHT) and vitamin E. nih.gov This highlights that lipophilicity and specific substitutions on the aromatic ring significantly influence the molecule's ability to counteract oxidative processes. nih.gov The general antioxidant activity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS+ [2,20-azino-bis-(3 ethylbenzthiazoline-6-sulfonic acid)] radical scavenging, and FRAP (ferric ion reducing antioxidant power). nih.govmdpi.com

The mechanism of action for these antioxidant effects can involve electron transfer (ET) or hydrogen atom transfer (HAT) to neutralize free radicals. researchgate.net The specific substitutions on the quinoline ring dictate the favorability of these pathways.

Table 1: SAR Findings for Antioxidant Activity of Dihydroquinoline Analogs

| Compound/Derivative Class | Key Structural Feature | Observed Effect on Oxidative Stress Modulation | Reference |

| 7,8-Dihydroquinolin-5-one Derivatives | Phenolic hydroxyl groups | Possessed the highest antioxidant activity in its class. | researchgate.net |

| Fatty Polyhydroquinolines (PHQs) | Insertion of fatty chains (e.g., oleyl, palmitoyl) | Enhanced antioxidant activity compared to non-fatty analogues. | nih.gov |

| 2-substituted Fatty PHQ | Oleyl alcohol chain and 2-nitrobenzaldehyde group | Highest antioxidant activity, comparable to BHT and Vitamin E. | nih.gov |

| General Hydroquinones | Dihydroxy group in para position | Confers antioxidant capacity via transformation to para-quinones. | nih.gov |

Correlation of Computational Parameters with Observed Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and biological activity of molecules like 5,8-dihydro-quinoline derivatives, bridging theoretical parameters with experimental observations. Methods such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are prominently used.

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For dihydroquinoline derivatives, QSAR studies have identified key molecular descriptors that govern their activity. These descriptors can include electronic parameters (like the energy of the Lowest Unoccupied Molecular Orbital, ELUMO), steric properties (molecular weight), and transport properties (partition coefficient). researchgate.net For example, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors developed robust models that guided the design of new, more potent compounds by analyzing steric and electrostatic field contours. mdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate a range of molecular properties, known as reactivity descriptors, that help in understanding and predicting chemical behavior. nih.gov These descriptors are derived from the conceptual framework of DFT and provide insights into the local and global reactivity of molecules. uns.ac.rsresearchgate.net

Key global reactivity descriptors calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower HOMO-LUMO energy gap implies higher reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softer molecules are generally more reactive.

Electronegativity (χ): This describes the ability of a molecule to attract electrons. rsc.org

Electrophilicity Index (ω): This global index quantifies the electrophilic nature of a molecule. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for reactive interactions. researchgate.netresearchgate.net

Studies on various quinoline derivatives have successfully used these DFT-calculated parameters to rationalize their observed reactivity. For instance, DFT calculations on 5,8-quinolinequinone derivatives were used to derive QSAR models for their anti-proliferative and anti-inflammatory activities, with electronegativity being a key correlated parameter. dergipark.org.tr Similarly, DFT has been used to study the hydrodenitrogenation mechanism of quinoline, revealing how different active sites influence the formation of hydrogenated derivatives like tetrahydroquinoline and decahydroquinoline. nih.gov This demonstrates a direct link between computationally derived electronic properties and the favorability of specific reaction pathways. nih.gov

Table 2: Key Computational Parameters and Their Correlation with Reactivity

| Computational Parameter | Method | Significance and Correlation with Reactivity | Reference |

| Molecular Descriptors (e.g., ELUMO, MW, POLZ) | QSAR | Used to build models that predict biological activity based on structural properties. | researchgate.net |

| Steric and Electrostatic Fields | 3D-QSAR (CoMFA/CoMSIA) | Contour maps guide the design of new derivatives by highlighting regions where modifications would enhance activity. | mdpi.com |

| HOMO-LUMO Energy Gap | DFT | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. | researchgate.net |

| Chemical Hardness (η) / Softness (S) | DFT | Measures resistance to deformation of the electron cloud. Softer molecules are more polarizable and reactive. | rsc.org |

| Electrophilicity Index (ω) | DFT | Quantifies the ability of a molecule to accept electrons; a higher value indicates greater electrophilicity. | rsc.org |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to identify nucleophilic (negative potential) and electrophilic (positive potential) sites for reactions. | researchgate.netresearchgate.net |

Emerging Research Directions and Advanced Applications of 5,8 Dihydro Quinoline

Application in Catalysis and Chemical Transformations

The unique structural and electronic properties of the 5,8-dihydro-quinoline framework have made it an attractive scaffold for the development of novel catalysts and ligands for a variety of chemical transformations. Researchers have successfully utilized derivatives of this compound to achieve high efficiency and selectivity in catalytic processes.

One notable area of application is in asymmetric catalysis. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in metal complexes for the asymmetric transfer hydrogenation of substituted dihydroisoquinolines. mdpi.com These reactions are crucial for the synthesis of biologically active alkaloids. While modest enantiomeric excess values have been reported, excellent conversion rates have been achieved, indicating the potential for these catalysts in organic synthesis. mdpi.com The development of these catalysts opens up new avenues for the rational design of alternatives to well-established catalytic systems.

Furthermore, derivatives of the quinoline (B57606) family are instrumental in oxidation catalysis. For instance, the clean catalytic oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione, a key fragment in some antitumor compounds, has been demonstrated using silica-supported iron tetrasulfophthalocyanine catalysts. researchgate.netrsc.org The efficiency of this process is influenced by the state of the catalyst and the nature of the support material, with turnover frequencies reaching up to 3570 h⁻¹. researchgate.netrsc.org

Cobalt-amido cooperative catalysis has also been shown to be an efficient system for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H₃N·BH₃ at room temperature. nih.gov This method is notable for its broad functional group tolerance and scalability, highlighting the versatility of dihydroquinoline systems in sustainable chemical transformations. nih.gov

Integration in Advanced Materials Science

The distinct photophysical and chemical properties of the 5,8-dihydro-quinoline core and its derivatives are being harnessed in the field of advanced materials science, particularly in the development of luminescent materials and sensors, as well as in the formation of novel biomimetic materials.

Luminescent Materials and Sensors

Derivatives of the broader quinoline family, particularly 8-hydroxyquinoline and its metal complexes, are well-known for their luminescent properties and have been extensively studied for applications in organic light-emitting diodes (OLEDs). For example, bis(8-hydroxyquinoline) zinc (Znq2) and magnesium (Mgq2) are notable for their photoluminescence.

Research has also focused on synthesizing novel 8-hydroxyquinoline derivatives and their complexes with rare-earth metals like Europium(III) to create promising luminescent materials. nih.gov These complexes can exhibit high fluorescence quantum yields, with the luminescence intensity being tunable by the introduction of different functional groups on the quinoline scaffold. nih.gov The excellent luminescent properties and thermal stabilities of these materials make them strong candidates for various optoelectronic applications. nih.gov Dihydroquinoline derivatives have also been noted for their application in organic electroluminescent materials. nih.gov

Organomineral Layer Formation and Biomimetic Materials

While direct research on the specific application of 5,8-dihydro-quinoline in organomineral layer formation and biomimetic materials is not extensively documented, the inherent properties of the quinoline scaffold suggest potential in this area. The ability of quinoline derivatives, such as 5,8-dihydroxyquinoline, to form chelate complexes with various metal ions is a key characteristic that could be exploited for the controlled formation of hybrid organic-inorganic materials. uni.eduuni.edu This chelation behavior is fundamental to the development of biomimetic systems where metal ions play a crucial structural or functional role. The hydroquinone-like oxidation-reduction behavior of such derivatives could also introduce responsive properties into these materials. uni.edu

Role as Synthetic Intermediates in Complex Molecule Synthesis

Dihydroquinolines are highly valuable as versatile synthons in the construction of more complex and biologically active molecules. nih.govresearchgate.net Their partially saturated nature allows them to act as both hydride acceptors and donors, similar to the function of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) in biological systems. nih.gov This dual reactivity makes them useful reagents in various sustainable chemical transformations. nih.gov

The synthesis of dihydroquinoline derivatives is an active area of research, with numerous methodologies being developed to access these important intermediates. researchgate.net These methods often involve multicomponent reactions, which are highly efficient in building molecular complexity in a single step. researchgate.net For instance, a set of new dihydroquinoline embelin (B1684587) derivatives were synthesized through a domino Knoevenagel–Michael addition–intramolecular cyclization sequence. nih.gov These derivatives can be further transformed, for example, through oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the corresponding quinoline structures. acs.org The ability to readily functionalize the dihydroquinoline core makes it a key building block in the synthesis of pharmaceuticals, natural products, and other functional organic molecules. nih.govacs.orgnih.govacs.org

Electrochemical Applications (e.g., Corrosion Inhibition)